molecular formula C18H15Cl2N3O2S B6495699 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide CAS No. 476459-95-7

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide

Cat. No.: B6495699
CAS No.: 476459-95-7
M. Wt: 408.3 g/mol
InChI Key: LQSHMNRTDZXJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 2,4-dichlorophenyl group and at the 2-position with a benzamide moiety containing an isopropoxy substituent at the para position. The 1,3,4-thiadiazole ring is known for its electron-deficient nature and ability to participate in hydrogen bonding and π-π stacking interactions, making it a pharmacologically relevant scaffold .

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2S/c1-10(2)25-13-6-3-11(4-7-13)16(24)21-18-23-22-17(26-18)14-8-5-12(19)9-15(14)20/h3-10H,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSHMNRTDZXJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

The following table summarizes key structural analogues and their biological activities:

Compound Core Structure Substituents Biological Activity References
Target Compound : N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide 1,3,4-Thiadiazole 5-(2,4-Dichlorophenyl), 2-(4-isopropoxybenzamide) Anticancer (predicted), enzyme inhibition
2-Bromo-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide 1,3,4-Thiadiazole 5-(2,4-Dichlorophenyl), 2-(2-bromobenzamide) Screening compound (biological activity under study)
SA03 : (Z)-1-(2,4-Dichlorophenyl)-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]methanimine 1,3,4-Thiadiazole 5-(Furan-2-yl), 2-(2,4-dichlorophenylimine) Alpha-amylase inhibition (IC₅₀: 2.46 μg/mL)
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives 1,3,4-Oxadiazole 5-(2,4-Dichlorophenyl), 2-(methylamine derivatives) Anticancer (IC₅₀: 2.46 μg/mL vs. Hep-G2)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 1,3-Thiazole 5-Chloro, 2-(2,4-difluorobenzamide) Antiparasitic (PFOR enzyme inhibition)

Key Structural and Functional Differences

1,3,4-Oxadiazoles () exhibit higher metabolic stability due to reduced susceptibility to nucleophilic attack compared to thiadiazoles .

Substituent Effects :

  • Electron-Withdrawing Groups : The 2,4-dichlorophenyl group in the target compound and its analogues () increases lipophilicity and may improve binding to hydrophobic enzyme pockets .
  • Benzamide Modifications :

  • The isopropoxy group in the target compound introduces steric hindrance and moderate hydrogen-bonding capacity, whereas bromo () or methyl () substituents prioritize hydrophobic interactions .
  • In SA03 (), the furyl group enhances π-π stacking with alpha-amylase, while the target compound’s isopropoxy group may favor solubility over direct receptor binding .

Biological Activity Trends :

  • Anticancer Activity : Compounds with 2,4-dichlorophenyl substitution (e.g., ) show selectivity toward liver cancer (Hep-G2), likely due to enhanced uptake in hepatic tissues .
  • Enzyme Inhibition : The isopropoxy group in the target compound may reduce steric clashes in enzyme active sites compared to bulkier substituents like bromine () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.